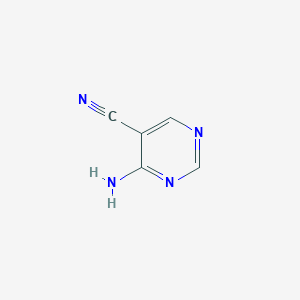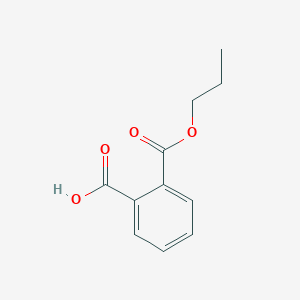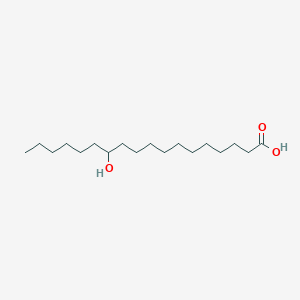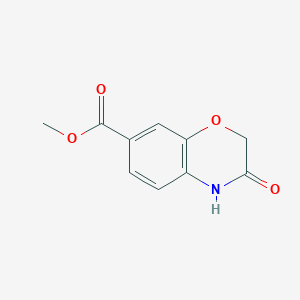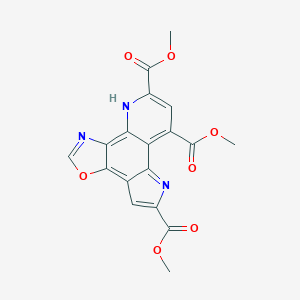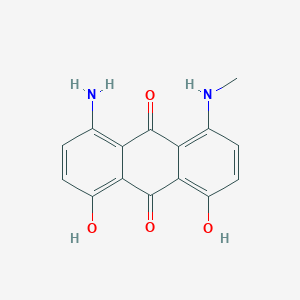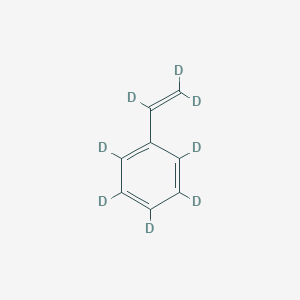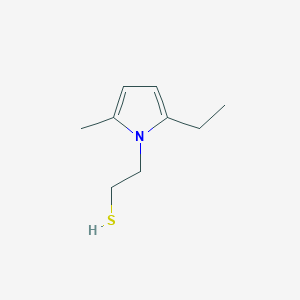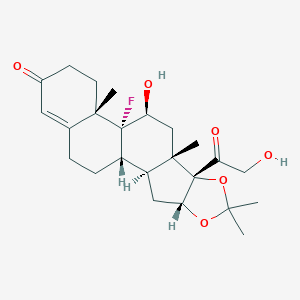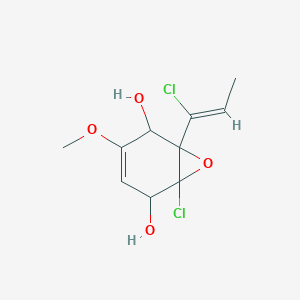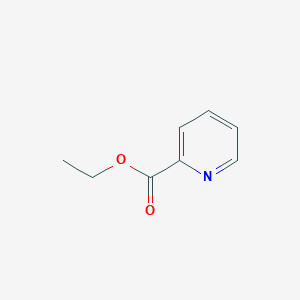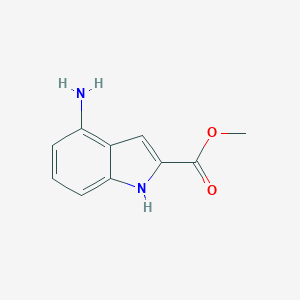
methyl 4-amino-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-1H-indole-2-carboxylate is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. It is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely used in the pharmaceutical industry. The purpose of
Mecanismo De Acción
The mechanism of action of methyl 4-amino-1H-indole-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. It may also act by disrupting the cell membrane of fungi and bacteria.
Efectos Bioquímicos Y Fisiológicos
Methyl 4-amino-1H-indole-2-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in the development of various diseases. In addition, it has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-amino-1H-indole-2-carboxylate in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be used in the synthesis of other compounds. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on methyl 4-amino-1H-indole-2-carboxylate. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer, fungal infections, and bacterial infections. In addition, more research is needed to understand the mechanism of action of this compound and its effects on different biological systems.
Aplicaciones Científicas De Investigación
Methyl 4-amino-1H-indole-2-carboxylate has been used in various scientific research applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have antifungal and antibacterial properties. In addition, it has been used in the synthesis of novel organic compounds with potential applications in the pharmaceutical industry.
Propiedades
Número CAS |
157649-54-2 |
|---|---|
Nombre del producto |
methyl 4-amino-1H-indole-2-carboxylate |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
methyl 4-amino-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)9-5-6-7(11)3-2-4-8(6)12-9/h2-5,12H,11H2,1H3 |
Clave InChI |
QLGHNZYUEDSABH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=CC=C2N1)N |
SMILES canónico |
COC(=O)C1=CC2=C(C=CC=C2N1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)
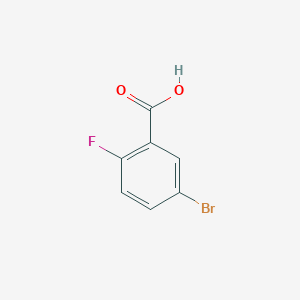
![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)
